Quaternary Heterocyclylamino Penam Derivative 12c vs. Penicillin G: Gram-Negative Spectrum Expansion
The 6β-[(1-substituted-4-pyridinio)amino]penam-3-carboxylate derivative designated compound 12c exhibits a quantifiably altered antibacterial spectrum relative to penicillin G. This modification extends activity to Gram-negative species not adequately covered by the parent scaffold .
| Evidence Dimension | Antibacterial spectrum coverage |
|---|---|
| Target Compound Data | Extended to Gram-negative species: Escherichia, Shigella, Klebsiella, Enterobacter |
| Comparator Or Baseline | Penicillin G: Primarily active against Gram-positive species |
| Quantified Difference | Qualitative expansion of spectrum to include multiple Gram-negative genera, offset by reduced potency against Gram-positive species |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
This spectrum shift demonstrates that penam side-chain engineering can redirect antibacterial coverage from Gram-positive toward Gram-negative targets, enabling tailored selection for research on enteric pathogens.
